molecular formula C8H11ClN2O2 B2513113 3-(hydrazinylmethyl)benzoic acid hydrochloride CAS No. 2253640-64-9

3-(hydrazinylmethyl)benzoic acid hydrochloride

Cat. No.: B2513113
CAS No.: 2253640-64-9
M. Wt: 202.64
InChI Key: XABZWTOODLWNGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinylmethyl)benzoic acid hydrochloride typically involves the reaction of 3-(chloromethyl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydrazinylmethyl)benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(hydrazinylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydrazinylmethyl)benzoic acid hydrochloride is unique due to its hydrazinyl group, which imparts distinct reactivity and binding properties compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with molecular targets .

Properties

IUPAC Name

3-(hydrazinylmethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-10-5-6-2-1-3-7(4-6)8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABZWTOODLWNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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